Magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-)

Description

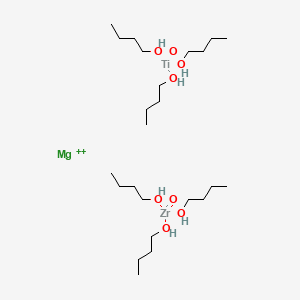

Magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-) is a mixed-ligand coordination compound containing magnesium, titanium, zirconium, and tributoxyoxo ligands. Such compounds are typically studied for their catalytic, structural, and material science applications due to the synergistic effects of transition metals (Ti, Zr) and alkoxy ligands. The compound’s stability and reactivity are influenced by its crystalline structure, ligand coordination geometry, and metal-oxygen bonding interactions.

Properties

CAS No. |

94276-53-6 |

|---|---|

Molecular Formula |

C24H60MgO8TiZr+2 |

Molecular Weight |

640.1 g/mol |

IUPAC Name |

magnesium;butan-1-ol;oxotitanium;oxozirconium |

InChI |

InChI=1S/6C4H10O.Mg.2O.Ti.Zr/c6*1-2-3-4-5;;;;;/h6*5H,2-4H2,1H3;;;;;/q;;;;;;+2;;;; |

InChI Key |

JGIFQFGPQWVOOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.O=[Ti].O=[Zr].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-) typically involves the reaction of magnesium with tributoxyoxotitanium and tributoxyoxozirconium precursors. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides of titanium and zirconium, while reduction reactions may produce lower oxidation state complexes .

Scientific Research Applications

Magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-) has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various organic reactions due to its unique combination of metals.

Biology: Investigated for its potential use in biological systems, such as enzyme mimetics.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the production of advanced materials, such as coatings and composites.

Mechanism of Action

The mechanism of action of magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-) involves its interaction with molecular targets through its metal centers. The titanium and zirconium centers can coordinate with various substrates, facilitating catalytic reactions. The magnesium center can also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Structural and Crystalline Properties

Magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-) shares structural similarities with other magnesium-containing coordination compounds, such as magnesium palmitate mixed-ligand complexes. For instance:

- Magnesium Palmitate-Urea-Thiocarbamide Complexes : These exhibit interplanar distances (d) of 3.77–3.82 Å and relative intensities (I) of 100%, as determined by X-ray diffraction (XRD). The coordination environment differs due to ligand substitution (e.g., thiocarbamide vs. tributoxyoxo ligands), leading to distinct crystalline packing .

- Magnesium Oxides and Hydroxides: MgO, Mg(OH)₂, and MgO₂ have well-defined cubic or hexagonal structures. Their oxygen-release kinetics in sediment decontamination studies highlight the role of hydration ratios and crystalline stability, a property less pronounced in alkoxy-based titanate/zirconate systems .

Table 1: Structural Parameters of Selected Magnesium Compounds

| Compound | Interplanar Distance (Å) | Relative Intensity (%) | Key Application |

|---|---|---|---|

| Mg(C15H31COO)₂CO(NH₂)₂NC5H4CONH₂·3H₂O | 3.82 | 100 | Catalysis, Material Science |

| MgO | 2.11 (cubic phase) | 85 | Environmental remediation |

| Mg(OH)₂ | 4.77 (hexagonal phase) | 90 | Flame retardants |

| Hypothetical Mg-Ti/Zr Tributoxyoxo | ~3.5–4.0 (estimated) | — | Advanced catalysis |

Note: Data for Mg-Ti/Zr tributoxyoxo is extrapolated from analogous Ti/Zr alkoxides .

Chemical Stability and Reactivity

- Ligand Exchange Dynamics : Tributoxyoxo ligands in the Mg-Ti/Zr system are more labile compared to carboxylate ligands in magnesium palmitate complexes. This enhances reactivity in catalytic processes but reduces thermal stability .

- Comparison with Titanium/Zirconium Alkoxides : Pure Ti(OBu)₄ and Zr(OBu)₄ exhibit higher volatility and hydrolysis sensitivity. The inclusion of magnesium stabilizes the structure via cross-metal coordination, as observed in mixed Mg-Al-Si oxides .

Analytical Characterization

- X-Ray Diffraction (XRD): Diffraction patterns for magnesium coordination compounds show deviations ≤0.2° in 2θ angles compared to reference databases, confirming structural integrity. Abnormalities in commercial magnesium supplements (e.g., Magnesium KFD Nutrition) highlight the importance of rigorous XRD validation for synthetic analogs .

- Elemental Analysis : Titration methods for MgO (using edetate disodium and zinc sulfate) and Al₂O₃ assays can be adapted for quantifying magnesium and transition metals in tributoxyoxo systems .

Table 2: Analytical Techniques for Magnesium-Based Compounds

| Technique | Target Parameter | Example Application |

|---|---|---|

| XRD | Crystalline phase identification | Detecting impurities in Mg-Ti/Zr complexes |

| XPS | Surface composition analysis | Oxidation states of Ti/Zr in mixed oxides |

| Titration | Mg²⁺/Al³⁺ quantification | Assaying magnesium content in coordination compounds |

Biological Activity

Magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-) is a complex inorganic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antiproliferative, and other relevant activities, supported by data tables and case studies.

Chemical Structure and Properties

Magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-) is characterized by its unique coordination of titanium and zirconium oxo species with magnesium. Its chemical formula indicates the presence of tributoxy groups, which may influence its solubility and reactivity in biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-). The compound has shown effectiveness against various bacterial strains, including antibiotic-resistant pathogens.

Table 1: Antibacterial Activity Against Common Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 62.5 |

| Staphylococcus aureus | 78.12 |

| Enterococcus faecalis | 78.12 |

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly in the context of rising antibiotic resistance.

Antiproliferative Effects

In addition to its antibacterial properties, magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-) has been evaluated for its antiproliferative effects on cancer cell lines.

Table 2: Antiproliferative Activity on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 226 |

| A549 (Lung Cancer) | 242.52 |

These results indicate that the compound possesses significant cytotoxicity against certain cancer cell lines, making it a potential candidate for further research in cancer therapy.

Case Study 1: In Vitro Analysis of Antibacterial Activity

A recent study investigated the antibacterial effects of magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-) on methicillin-resistant Staphylococcus aureus (MRSA). The study utilized a series of dilutions to determine the MIC. The results demonstrated that the compound effectively inhibited MRSA growth at concentrations comparable to traditional antibiotics.

Case Study 2: Evaluation of Anticancer Properties

Another research project focused on the antiproliferative effects of magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-) on HeLa and A549 cells. The study employed MTT assays to assess cell viability post-treatment with varying concentrations of the compound. The findings indicated a dose-dependent reduction in cell viability, suggesting that this compound could serve as a lead for anticancer drug development.

The precise mechanism through which magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-) exerts its biological effects remains an area of active research. Preliminary hypotheses suggest that its interaction with bacterial cell membranes and interference with cellular processes may play crucial roles in its antibacterial activity. For antiproliferative effects, mechanisms involving apoptosis induction and cell cycle arrest are being explored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.